

An In-depth Technical Guide to 6-ethoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-ethoxy-5-nitro-1H-indazole

Cat. No.: B6321180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.^{[1][2][3]} Among the diverse array of indazole derivatives, nitroindazoles represent a particularly compelling class of compounds, with the nitro group serving as a critical pharmacophore or a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: **6-ethoxy-5-nitro-1H-indazole**.

With the molecular formula C₉H₉N₃O₃, this compound merges the established biological significance of the 5-nitroindazole core with the modulatory influence of a 6-ethoxy substituent.^[4] While detailed public-domain literature on this exact molecule is sparse, this guide, grounded in established chemical principles and data from closely related analogues, aims to provide a robust framework for its synthesis, characterization, and potential applications. By synthesizing information from analogous compounds and established synthetic methodologies, we present a predictive yet scientifically rigorous exploration of **6-ethoxy-5-nitro-1H-indazole** for the discerning researcher.

Molecular Identity and Physicochemical Properties

6-ethoxy-5-nitro-1H-indazole is a substituted aromatic heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key substituents that define its chemical character are a nitro group (-NO₂) at the 5-position and an ethoxy group (-OCH₂CH₃) at the 6-position of the indazole ring.

Key Identifiers

Property	Value
IUPAC Name	6-ethoxy-5-nitro-1H-indazole
Molecular Formula	C ₉ H ₉ N ₃ O ₃
Molecular Weight	207.19 g/mol [4]
CAS Number	1499162-58-1 [4] [5] [6]

Predicted Physicochemical Properties

While experimental data for **6-ethoxy-5-nitro-1H-indazole** is not readily available in public literature, we can predict its properties based on related structures such as 5-nitroindazole and 6-nitroindazole.


Property	Predicted Value/Characteristic	Rationale/Comparison
Appearance	Pale yellow to yellow solid	Nitroaromatic compounds are typically colored. 5-nitroindazole is reported as pale yellow needles.[7]
Melting Point	180-210 °C	6-Nitroindazole has a melting point of 180-182 °C, and 5-nitroindazole melts at 208-209 °C.[8] The ethoxy group may slightly alter the crystal lattice energy.
Solubility	Soluble in polar organic solvents (DMSO, DMF, Acetone, Methanol). Sparingly soluble in non-polar solvents. Insoluble in water.	The polar nitro group and the hydrogen-bonding capability of the indazole N-H suggest solubility in polar organic solvents. This is a common characteristic for nitroindazoles.[9]
Purity	Commercially available up to 95%[4]	As with many research chemicals, high purity is achievable through standard purification techniques like recrystallization or chromatography.

Synthesis of 6-ethoxy-5-nitro-1H-indazole: A Proposed Methodology

A definitive, published synthesis protocol for **6-ethoxy-5-nitro-1H-indazole** is not readily available. However, based on established methods for the synthesis of substituted nitroindazoles, a robust and logical synthetic route can be proposed. The most common and effective methods for constructing the indazole ring involve the diazotization of ortho-alkylanilines.[7]

The proposed synthesis of **6-ethoxy-5-nitro-1H-indazole** starts from the commercially available 4-ethoxy-3-methylaniline. The synthesis would proceed through nitration followed by diazotization and intramolecular cyclization.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-ethoxy-5-nitro-1H-indazole**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-ethoxy-5-nitro-2-methylaniline

- Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-ethoxy-3-methylaniline to a pre-cooled mixture of concentrated sulfuric acid.
- Nitration: While maintaining the low temperature, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture with vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
- Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-ethoxy-5-nitro-2-methylaniline.

Step 2: Synthesis of **6-ethoxy-5-nitro-1H-indazole**

- Dissolution: Dissolve the synthesized 4-ethoxy-5-nitro-2-methylaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.[7]
- Diazotization: Cool the solution to 15-20 °C and add a solution of sodium nitrite in water all at once with efficient stirring. The temperature should not be allowed to exceed 25 °C.[7]
- Cyclization: After the initial diazotization, allow the reaction mixture to stand at room temperature for several days to facilitate the cyclization. This process involves the intramolecular attack of the diazonium salt by the adjacent methyl group, followed by aromatization.
- Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
- Purification: Filter the crude **6-ethoxy-5-nitro-1H-indazole**, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from methanol or ethanol to obtain the final product as a crystalline solid.[7]

Spectroscopic Characterization (Predicted)

While a published spectrum for **6-ethoxy-5-nitro-1H-indazole** is not readily available, its spectroscopic data can be reliably predicted based on the analysis of structurally similar compounds and the known effects of its functional groups.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of nitroindazoles are well-documented, and the electronic effects of the nitro and ethoxy groups will dictate the chemical shifts of the protons and carbons in the target molecule.[10][11][12][13]

Predicted ^1H NMR Data (in DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
NH	~13.5	br s	-	The acidic proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift.
H-7	~8.4	s	-	The proton at C-7 is adjacent to the electron-withdrawing nitro group and the pyrazole ring, leading to a significant downfield shift. It is expected to be a singlet due to the lack of adjacent protons.
H-4	~7.8	s	-	The proton at C-4 is deshielded by the aromatic system and is expected to be a singlet.
-OCH ₂ CH ₃	~4.2	q	~7.0	The methylene protons of the ethoxy group will appear as a quartet due to

coupling with the methyl protons.

-OCH₂CH₃ ~1.4 t ~7.0

The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-3	~135	The C-3 carbon of the pyrazole ring.
C-3a	~120	The bridgehead carbon.
C-4	~110	The C-4 carbon is shielded by the ethoxy group.
C-5	~140	The C-5 carbon is attached to the electron-withdrawing nitro group, resulting in a downfield shift.
C-6	~150	The C-6 carbon is attached to the oxygen of the ethoxy group, causing a significant downfield shift.
C-7	~115	The C-7 carbon.
C-7a	~142	The bridgehead carbon adjacent to the pyrazole nitrogen.
-OCH ₂ CH ₃	~64	The methylene carbon of the ethoxy group.
-OCH ₂ CH ₃	~15	The methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
3300-3100	N-H stretching of the indazole ring
1550-1500	Asymmetric N-O stretching of the nitro group
1350-1300	Symmetric N-O stretching of the nitro group
1250-1200	Asymmetric C-O-C stretching of the ethoxy group
1050-1000	Symmetric C-O-C stretching of the ethoxy group
1620-1600	C=N stretching of the pyrazole ring
1500-1450	C=C stretching of the aromatic ring

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight of **6-ethoxy-5-nitro-1H-indazole**.

Predicted Mass Spectrum Data

Ion	m/z (predicted)	Rationale
[M]+•	207.06	The molecular ion peak corresponding to the molecular weight of the compound.
[M-NO ₂]+	161.07	Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
[M-C ₂ H ₄]+•	179.05	Loss of ethene from the ethoxy group via a McLafferty-type rearrangement.
[M-OC ₂ H ₅]+	162.05	Loss of the ethoxy radical.

Reactivity and Potential Applications

The chemical reactivity of **6-ethoxy-5-nitro-1H-indazole** is primarily dictated by the interplay of the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy group.

Key Reactions

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid. This transformation opens up a plethora of possibilities for further functionalization, including diazotization, acylation, and sulfonylation, to generate a library of novel compounds for structure-activity relationship (SAR) studies.
- N-Alkylation/Arylation: The N-H of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N-1 or N-2 position. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent.
- Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the deactivating nitro group will direct incoming electrophiles. However, the indazole ring itself is generally not highly reactive towards electrophilic substitution.

Potential Applications in Drug Discovery

Derivatives of 5-nitroindazole have shown a wide range of biological activities, including antiprotozoal, antibacterial, and antifungal properties.^{[2][3]} The presence of the 6-ethoxy group may modulate the pharmacokinetic and pharmacodynamic properties of the 5-nitroindazole scaffold.

- Antiparasitic Agents: 5-Nitroindazoles have been investigated for their activity against parasites like *Trypanosoma cruzi* and *Leishmania*.^[3] **6-ethoxy-5-nitro-1H-indazole** could be a valuable starting point for the development of new antiparasitic drugs.
- Antibacterial and Antifungal Agents: The antimicrobial potential of nitro-heterocyclic compounds is well-established. This compound could serve as a scaffold for the synthesis of novel antimicrobial agents.^[2]

- Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors for cancer therapy.[1] The 5-nitro and 6-ethoxy substituents could be tailored to target specific kinase binding pockets.

Conclusion

6-ethoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecule at the intersection of established pharmacophores. This technical guide provides a foundational understanding of its identity, a plausible and detailed synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The insights into its reactivity and potential applications are intended to empower researchers and drug development professionals to unlock the full potential of this intriguing compound. As with any scientific endeavor, the proposed methodologies and predicted data herein should be validated through rigorous experimentation, which will undoubtedly pave the way for new discoveries in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 6-Ethoxy-5-nitro-1H-indazole [synhet.com]
- 6. 1499162-58-1|6-Ethoxy-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]

- 9. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-ethoxy-5-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6321180#6-ethoxy-5-nitro-1h-indazole-molecular-formula-c9h9n3o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com